N-[(4-nitrophenyl)sulfonyl]aspartic acid
Description
N-[(4-Nitrophenyl)sulfonyl]aspartic acid is a sulfonamide derivative of aspartic acid, where the sulfonyl group is linked to a 4-nitrophenyl moiety. This compound combines the structural features of an aromatic sulfonyl group (electron-withdrawing nitro substituent) with the acidic and chelating properties of aspartic acid.
Properties
Molecular Formula |
C10H10N2O8S |
|---|---|
Molecular Weight |
318.26 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]butanedioic acid |
InChI |
InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16) |
InChI Key |
XPVHQIBEIUHSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrobenzenesulfonamido)butanedioic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butanedioic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzenesulfonamido)butanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of aminobenzenesulfonamido derivatives.
Substitution: Formation of substituted sulfonamido derivatives.
Scientific Research Applications
2-(4-Nitrobenzenesulfonamido)butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(4-nitrobenzenesulfonamido)butanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins, affecting their function .
Comparison with Similar Compounds
N-Tosyl-L-aspartic Acid (N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid)
- Structural Difference : Replaces the nitro group with a methyl substituent on the phenyl ring.
- Synthesis : Prepared via sulfonylation of aspartic acid with tosyl chloride. Yields for similar sulfonamides range from 81.9% to 94.3%, depending on substituents .
- Bioactivity: Tosyl derivatives are often used as protecting groups in peptide synthesis. Limited direct bioactivity is reported, but the methyl group enhances lipophilicity compared to nitro analogs .
- Physicochemical Properties : The electron-donating methyl group reduces acidity (pKa ~1.5–2.0 for sulfonamide proton) compared to the nitro analog (pKa ~0.5–1.0) .
N-[(4-Nitrophenyl)sulfonyl]-L-phenylalanine
4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g)
- Structural Difference : Pyrrolidine-2-carboxamide backbone instead of aspartic acid.
- Bioactivity: Exhibits potent anthelmintic activity (EC₅₀ = 12.5 µM against Caenorhabditis elegans), comparable to albendazole. The nitro group enhances parasiticidal efficacy .
- Mechanism : Likely involves interference with helminth energy metabolism via sulfonamide-mediated enzyme inhibition .
N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide
- Structural Difference : Chlorophenylsulfonyl group and trimethylacetamide instead of aspartic acid.
- Crystallography : Antiparallel alignment of N–H and C=O bonds in the solid state, similar to nitro analogs. Hydrogen bonding (N–H⋯O) stabilizes molecular chains .
- Synthetic Yield : ~85–90%, comparable to nitro derivatives .
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